molecular formula C24H21NO4S B2526131 (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1322235-10-8

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2526131
CAS No.: 1322235-10-8
M. Wt: 419.5
InChI Key: QFTWAFKHGLGSGB-IZHYLOQSSA-N
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Description

The compound (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a chromene-derived imine featuring a benzenesulfonyl group at position 3, a 3,5-dimethylphenyl substituent on the imine nitrogen, and a methoxy group at position 8 of the chromene ring. Its Z-configuration at the imine double bond is critical for spatial orientation and intermolecular interactions. The 8-methoxy group is a common feature in chromene derivatives, often associated with improved bioavailability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-12-17(2)14-19(13-16)25-24-22(30(26,27)20-9-5-4-6-10-20)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWAFKHGLGSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-imine core, followed by the introduction of the benzenesulfonyl and dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromen-2-imines exhibit significant anticancer properties. The structural modifications, including the benzenesulfonyl group in this compound, enhance its interaction with cancer cells. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Case Study: Structure-Activity Relationship (SAR)

A study evaluated various chromen-2-imine derivatives for their anticancer activity. The results suggested that modifications at the 3-position significantly influence cytotoxicity against different cancer cell lines, including breast and colon cancer cells. The benzenesulfonyl moiety was found to enhance binding affinity to specific targets involved in cancer progression .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases.

Case Study: Inhibition Studies

In vitro studies demonstrated that the compound effectively inhibits α-glucosidase, suggesting its potential as a therapeutic agent for managing Type 2 diabetes mellitus (T2DM). The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby reducing glucose absorption .

Antimicrobial Properties

Research indicates that compounds with a similar chromen-2-imine structure possess antimicrobial properties. This compound's sulfonamide group may contribute to its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of chromen-2-imines were tested against common pathogens such as E. coli and S. aureus. Results showed that modifications at the N-position significantly improved antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationAldehyde, Amine
2SulfonylationBenzenesulfonyl Chloride
3PurificationChromatography/Recrystallization

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the chromen-2-imine core may participate in electron transfer or binding events. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Substituent Impact on Physicochemical Properties
  • Sulfonyl Groups : The benzenesulfonyl group in the target compound contributes to higher thermal stability and electrophilicity compared to 4-methylbenzenesulfonyl in ’s analog .
  • Methoxy Position : The 8-methoxy group is conserved across multiple chromene derivatives (–6), suggesting its role in π-stacking interactions or metabolic resistance .
Crystallinity and Solid-State Behavior
  • The 3,5-dimethylphenyl group in the target compound likely induces steric effects that disrupt crystal packing, contrasting with the 3,5-dichlorophenyl analog in , where chlorine’s smaller size facilitates tighter lattice formation .
  • Meta-substitution patterns (e.g., 3,5-dimethyl vs. 3-chloro) significantly alter space group parameters and molecular symmetry in trichloro-acetamides, a trend extrapolated to chromene derivatives .

Biological Activity

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine , commonly referred to as SBMCI, is a synthetic compound belonging to the class of chromen derivatives. Its structure features a chromen backbone that is functionalized with a benzenesulfonyl group and an N-(3,5-dimethylphenyl) moiety. The methoxy group at the 8-position enhances its chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising therapeutic applications.

Antimicrobial Activity

SBMCI has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate its effectiveness as a potential therapeutic agent for treating infectious diseases. For instance, it has shown activity against Staphylococcus aureus and Candida albicans , comparable to standard antibiotics like fluconazole .

Antioxidant Properties

The compound exhibits notable antioxidant properties , which are essential for combating oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to various diseases, including cancer.

Anticancer Potential

Research indicates that SBMCI may possess anticancer properties . Its structure allows it to interact with biological targets involved in cancer pathways. In vitro studies have shown that similar chromen derivatives can inhibit tumor cell growth, suggesting that SBMCI may follow suit .

The biological mechanisms underlying the activities of SBMCI are often attributed to its ability to interact with specific enzymes or receptors. For example, the azomethine group in its structure may form hydrogen bonds with active centers of cellular constituents, disrupting normal cellular processes and leading to antimicrobial or anticancer effects .

Comparative Analysis

To contextualize SBMCI within related compounds, a comparison table is presented below:

Compound NameStructural FeaturesBiological Activity
(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine Chromen backbone with sulfonamidePredicted anti-inflammatory, anticancer
Coumarin Chromen core with additional substituentsAnticoagulant
Quercetin Flavonoid with hydroxyl groupsAntioxidant, anti-inflammatory
Sulfanilamide Sulfonamide structureAntibacterial

This comparison highlights the unique properties of SBMCI while situating it within a broader context of related chemical entities.

Case Studies and Research Findings

  • Antifungal Screening : A study investigated the antifungal efficacy of newly synthesized coumarins similar to SBMCI against fungal strains such as Aspergillus niger. Results indicated significant antifungal activities, suggesting that modifications in the coumarin structure can enhance biological effectiveness .
  • Anticancer Studies : In vitro testing of chromen derivatives has shown promising results against various cancer cell lines, with some compounds exhibiting IC50 values lower than 100 µM. These studies suggest a potential pathway for developing SBMCI as an anticancer agent .
  • Computational Studies : Computational methods have been employed to predict the pharmacological effects of SBMCI based on its structural features. These studies suggest that the compound may exhibit a range of activities including anti-inflammatory and anticancer effects due to its interactions at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves a multi-step process:

Preparation of 8-methoxy-3-(benzenesulfonyl)-2H-chromen-2-one as a precursor.

Condensation with 3,5-dimethylaniline under reflux in polar aprotic solvents (e.g., DMF or ethanol) using acid catalysts (e.g., acetic acid) .

Purification via column chromatography or recrystallization.

  • Key Factors :

  • Temperature (70–100°C) and solvent polarity significantly impact imine formation and stability.
  • Catalytic acids enhance reaction rates by protonating the carbonyl oxygen, facilitating nucleophilic attack by the amine .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Recommended Techniques :

  • NMR :
  • ¹H NMR : Distinct signals for methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and imine proton (δ ~8.5 ppm).
  • ¹³C NMR : Confirm benzenesulfonyl (C-SO₂) at ~δ 125–135 ppm and imine (C=N) at ~δ 150–160 ppm .
  • IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .
  • HPLC/MS : Ensure >95% purity and confirm molecular weight (e.g., [M+H]⁺ at m/z 462.5 for C₂₄H₂₃N₂O₃S) .

Q. How do the functional groups (e.g., benzenesulfonyl, 3,5-dimethylphenyl) influence the compound’s solubility and reactivity?

  • Solubility :

  • Benzenesulfonyl : Enhances polarity, improving solubility in DMSO or DMF but reducing it in non-polar solvents .
  • 3,5-Dimethylphenyl : Hydrophobic substituents decrease aqueous solubility, favoring organic solvents (e.g., ethanol, acetonitrile) .
    • Reactivity :
  • The imine group (C=N) is susceptible to hydrolysis under acidic conditions, requiring anhydrous synthesis .
  • Sulfonyl groups participate in nucleophilic substitutions (e.g., with amines or thiols) .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s potential enzyme inhibition, and how can its selectivity be optimized?

  • Proposed Mechanism :

  • The benzenesulfonyl group may act as a hydrogen-bond acceptor, binding to catalytic residues (e.g., in acetylcholinesterase or β-tubulin).
  • The 3,5-dimethylphenyl group enhances lipophilicity, promoting membrane penetration and target engagement .
    • Selectivity Optimization :
  • Modify substituents on the chromene ring (e.g., electron-withdrawing groups at C-6) to fine-tune steric and electronic interactions with off-target proteins .

Q. How can crystallographic data resolve contradictions in proposed reaction pathways or biological activity?

  • Approach :

  • Use single-crystal X-ray diffraction (e.g., SHELX programs) to determine bond lengths/angles, confirming Z-configuration of the imine and planarity of the chromene system .
  • Compare experimental data with computational models (DFT) to validate reaction intermediates or enzyme-binding poses .
    • Case Study :
  • In N-(3,5-dimethylphenyl) analogs, crystallography revealed trans-configuration of amide bonds, critical for stabilizing enzyme-inhibitor complexes .

Q. What structure-activity relationships (SARs) govern this compound’s bioactivity, and how do meta-substituents impact efficacy?

  • SAR Insights :

  • Meta-Substituents :
  • Electron-withdrawing groups (e.g., -NO₂, -F) at C-3/C-5 of the phenyl ring enhance inhibitory potency (e.g., IC₅₀ reduction from 25 µM to 10 µM in PET inhibitors) .
  • Methyl groups balance lipophilicity and steric bulk, optimizing target affinity without excessive hydrophobicity .
  • Chromene Modifications : Methoxy at C-8 improves metabolic stability by resisting oxidative degradation .

Q. What experimental strategies can address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

  • Resolution Methods :

Standardized Assays : Use consistent enzyme sources (e.g., recombinant human acetylcholinesterase) and buffer conditions (pH 7.4, 37°C) .

Control Compounds : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate activity measurements .

Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations to minimize variability .

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